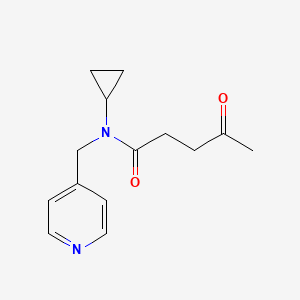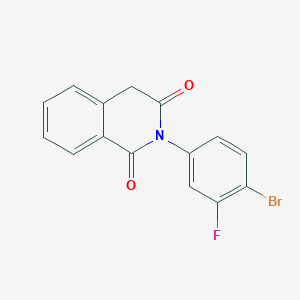
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BFI-1 has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers.
Mécanisme D'action
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione inhibits the activity of BCL6 by binding to its BTB domain, which is responsible for protein-protein interactions. This binding disrupts the formation of BCL6-containing transcriptional repressor complexes, leading to the activation of downstream target genes. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to selectively inhibit the activity of BCL6, without affecting the activity of other BTB-containing proteins.
Biochemical and physiological effects:
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the caspase cascade. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has also been shown to inhibit tumor growth in animal models by reducing cell proliferation and inducing cell death. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well characterized. However, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has not been extensively studied in vivo, and its long-term toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione. One potential direction is the development of more potent and selective BCL6 inhibitors. Another direction is the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, the study of 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione in animal models and clinical trials will provide important insights into its efficacy and safety for cancer treatment.
Méthodes De Synthèse
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione can be synthesized using a three-step process. The first step involves the synthesis of 4-bromo-3-fluoroaniline, followed by the synthesis of 2-(4-bromo-3-fluorophenyl)acetic acid. The final step involves the cyclization of 2-(4-bromo-3-fluorophenyl)acetic acid with phthalic anhydride to form 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione.
Applications De Recherche Scientifique
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BCL6, a transcriptional repressor that is overexpressed in various cancers. 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-12-6-5-10(8-13(12)17)18-14(19)7-9-3-1-2-4-11(9)15(18)20/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWFWZESKGLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

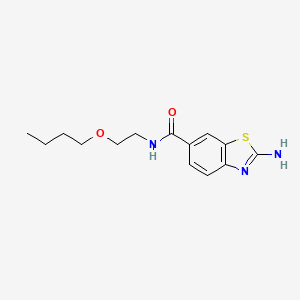
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
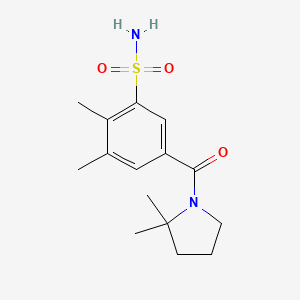
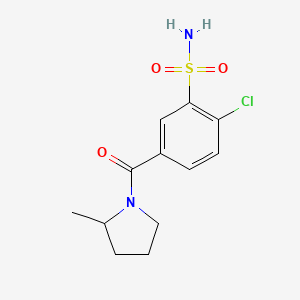
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)

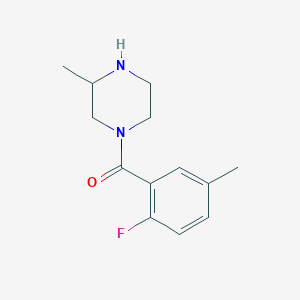
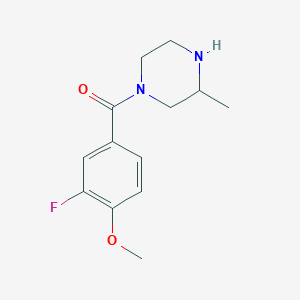
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)

![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)
